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Compound of Interest

1-(3-Aminopropyl)imidazolidin-2-
Compound Name:
one

Cat. No.: B1497663

Spectroscopic Scrutiny: Confirming the
Structure of 1-(3-Aminopropyl)imidazolidin-2-
one

A Comparative Guide to the Spectroscopic Analysis of 1-(3-Aminopropyl)imidazolidin-2-one

For researchers and professionals in drug development and chemical synthesis, unequivocal
structural confirmation of novel or synthesized compounds is paramount. This guide provides a
comparative analysis of the spectroscopic data used to confirm the structure of 1-(3-
Aminopropyl)imidazolidin-2-one. By examining the expected outcomes from *H NMR, 13C
NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry, we offer a detailed roadmap for the
characterization of this molecule and similar chemical entities.

Comparative Spectroscopic Data Analysis

To facilitate a clear understanding of the spectroscopic fingerprint of 1-(3-
Aminopropyl)imidazolidin-2-one, the following tables summarize the expected quantitative
data. These are compared with data from structurally related compounds to highlight key
differentiating features.

Table 1: *H NMR Spectral Data Comparison
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Chemical Shift (5,

Compound Functional Group Multiplicity
ppm)
1-(3-
Aminopropylimidazoli  -CHz- (ring) ~3.2-3.4 Triplet
din-2-one (Expected)
-CH2- (ring) ~3.2-3.4 Triplet
-CHa2- (propyl,
_2 P py. ~3.1-3.3 Triplet
adjacent to ring N)
-CHz- (propyl, central) ~1.6-1.8 Quintet
-CH2- (propyl,
_2 (propy ~2.7-2.9 Triplet
adjacent to NH2)
NH (ring) Broad singlet Broad Singlet
NHz (primary amine) Broad singlet Broad Singlet
N-(3-
Aminopropyl)imidazol Imidazole-CH 7.69, 7.01, 6.93 Singlets
e[1]
-CH:- (adjacent to )
o 4.01 Triplet
imidazole)
-CHz2- (central) 1.85 Quintet
-CH:z- (adjacent to )
2.64 Triplet
NH2)
3-Aminopropanol[2][3
prop 23] -CH2-OH ~3.6 Triplet
[4]
-CH2- (central) ~1.6 Quintet
-CH2-NH:2 ~2.8 Triplet
Table 2: 3C NMR Spectral Data Comparison
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Compound

Carbon Atom

Chemical Shift (6, ppm)

1-(3-Aminopropylimidazolidin-

C=0 (urea) ~160-165
2-one (Expected)
-CH2- (ring) ~40-45
-CH2- (propyl, adjacent to rin
(propyl, adj 9 _ous
N)
-CHz- (propyl, central) ~25-30
-CHz- (propyl, adjacent to NH2)  ~38-42
Ethylenediamine[5][6] -CHz- ~40
N-substituted imidazolidin-2-
C=0 ~163
ones[7]
Ring CH:2 ~47
Chiral ring CH ~60-62

Table 3: Infrared (IR) Spectroscopy Data Comparison
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Functional Group Wavenumber L
Compound ] . Characteristics
Vibration (cm™?)
1-(3- .
) o ~ N-H stretch (primary Two bands, sharp to
Aminopropylimidazoli ) 3400-3250 )
) amine) medium([8]
din-2-one (Expected)
N-H stretch
(secondary amide in ~3300 Broad
ring)
C-H stretch (aliphatic) 3000-2850 Strong, sharp
C=0 stretch (cyclic
~1680-1650 Strong, sharp
urea)
N-H bend (primary )
] 1650-1580 Medium[8]
amine)
C-N stretch (aliphatic )
] 1250-1020 Medium to weak|8]
amine)
] ) Two bands
Primary Amines _
N-H stretch 3500-3300 (asymmetric and
(general)[9][10] )
symmetric)
Secondary Amines
N-H stretch 3350-3310 One band
(general)[11][12]
Cyclic Ureas (general)
C=0 stretch 1700-1630 Strong

[13]

Table 4: Mass Spectrometry Data Comparison
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Key Fragment lons

Compound lonization Mode Interpretation
(m/z)
1-(3-
Aminopropylimidazoli  ESI+ [M+H]* = 144.1 Molecular ion
din-2-one (Expected)
127.1 Loss of NH3
Imidazolidin-2-one
85.1
fragment
58.1 Aminopropyl fragment
Urea[14][15] El 60 Molecular lon [M]*
44 [CONHz]*+
43 [HNCOJ*

Alkylamines (general)

[9]

EI/ESI+

a-cleavage (cleavage
of C-C bond nearest

the nitrogen)

Experimental Workflows and Logical Relationships

To visually represent the process of spectroscopic analysis and structural confirmation, the

following diagrams are provided.
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Workflow for Spectroscopic Analysis

Sample Preparation

Synthesized Compound
(2-(3-Aminopropyl)imidazolidin-2-one)

Spectroscopic Techniques

NMR Spectroscopy

(*H and 3C) IR Spectroscopy Mass Spectrometry

Data Interpretation

Chemical Shifts
Coupling Constants
Number of Signals

Functional Group Molecular Weight
Identification Fragmentation Pattern

Structural Confirmation

| Confirmed Structure |[@——

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis and structural confirmation of 1-(3-
Aminopropyl)imidazolidin-2-one.
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Logical Flow for Structure Elucidation

Proposed Structure:
1-(3-Aminopropyl)imidazolidin-2-one I

NMR Evidence IR Evidence

MS Evidence
- Y
H NMR: 15 IR Spectroscopy: .
- Signals for propyl chain C NMR . - N-H stretches (amine and amide) Mass Spect_romem/.
- Signals for imidazolidinone rin - Carbonyl carbon signal - C=0 stretch (urea) - Molecular ion peak
9 9 - Signals for aliphatic carbons P - Characteristic fragmentation
- Exchangeable protons (NH, NHz) - C-H stretches

Structure Confirmed g3

Click to download full resolution via product page

Caption: Logical flow for the elucidation of the structure of 1-(3-Aminopropyl)imidazolidin-2-
one using spectroscopic data.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate spectroscopic analysis.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrumentation: A 400 MHz (or higher) NMR spectrometer.

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a
deuterated solvent (e.g., CDCls, D20, or DMSO-ds). The choice of solvent will depend on the
sample's solubility and the desire to observe exchangeable protons (NH and NH2). Add a
small amount of tetramethylsilane (TMS) as an internal standard (O ppm).

e 1H NMR Acquisition:

o Acquire a one-dimensional proton spectrum.
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o Typical parameters: spectral width of 10-12 ppm, 16-32 scans, relaxation delay of 1-2
seconds.

o Process the data with Fourier transformation, phase correction, and baseline correction.

13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Typical parameters: spectral width of 200-220 ppm, 1024 or more scans (due to the low
natural abundance of 13C), relaxation delay of 2-5 seconds.

o Process the data similarly to the *H spectrum.

. Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
Sample Preparation:

o Neat (for liquids): Place a drop of the neat liquid sample between two salt plates (e.g.,
NaCl or KBr).

o KBr Pellet (for solids): Grind a small amount of the solid sample (1-2 mg) with ~100 mg of
dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

Acquisition:

[¢]

Record a background spectrum of the empty sample holder (or pure KBr pellet).

[¢]

Place the sample in the spectrometer and record the sample spectrum.

[e]

The spectrum is typically recorded from 4000 to 400 cm~1.[16]

o

The final spectrum is presented as percent transmittance versus wavenumber (cm~1).[13]

. Mass Spectrometry (MS)
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e Instrumentation: A mass spectrometer, commonly coupled with a chromatographic system
(e.g., GC-MS or LC-MS) and equipped with an appropriate ionization source (e.g., Electron
lonization - El, or Electrospray lonization - ESI).

e Sample Preparation:

o For LC-MS (ESI): Prepare a dilute solution of the sample (e.g., 1-10 pg/mL) in a suitable
solvent such as methanol or acetonitrile/water.

e Acquisition:

o

Introduce the sample into the ion source.

For ESI, the sample solution is nebulized and ionized to form protonated molecules
[M+H]*.

[¢]

[¢]

The ions are then separated based on their mass-to-charge ratio (m/z) by the mass
analyzer.

[¢]

A mass spectrum is generated, plotting ion intensity versus m/z.
o Tandem Mass Spectrometry (MS/MS):

o To obtain fragmentation information, select the molecular ion ([M+H]*) and subject it to
collision-induced dissociation (CID).

o The resulting fragment ions are then analyzed to provide structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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